molecular formula C21H20N6O2 B348522 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazone] CAS No. 79067-22-4

3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazone]

Cat. No.: B348522
CAS No.: 79067-22-4
M. Wt: 388.4g/mol
InChI Key: KOYLPPPESSSBKA-UHFFFAOYSA-N
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Description

3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazone] is a complex organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Properties

CAS No.

79067-22-4

Molecular Formula

C21H20N6O2

Molecular Weight

388.4g/mol

IUPAC Name

1,5-dimethyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]-2-phenylpyrazol-3-one

InChI

InChI=1S/C21H20N6O2/c1-14-18(20(28)26(24-14)16-10-6-4-7-11-16)22-23-19-15(2)25(3)27(21(19)29)17-12-8-5-9-13-17/h4-13,24H,1-3H3

InChI Key

KOYLPPPESSSBKA-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazone] typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine . The reaction is catalyzed by iodine, which facilitates the formation of the pyrazole structure and the subsequent diazenyl linkage . The reaction conditions often include heating the mixture to around 50°C and stirring for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazone] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of halogenated and aminated derivatives.

Scientific Research Applications

3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazone] has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazone] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazone] is unique due to its specific diazenyl linkage and the presence of multiple phenyl and methyl groups

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